molecular formula C14H15F6N3O2 B1529890 7-Boc-2,4-bis(trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine CAS No. 911636-87-8

7-Boc-2,4-bis(trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine

货号: B1529890
CAS 编号: 911636-87-8
分子量: 371.28 g/mol
InChI 键: IMJVLGIFJUPNEJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The 7-Boc-2,4-bis(trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine scaffold is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The core tetrahydropyrido[3,4-d]pyrimidine structure is a privileged scaffold in the design of biologically active molecules, with documented applications as inhibitors of key enzymatic targets such as mTOR and PI3 kinases . The incorporation of two trifluoromethyl groups is a strategic modification that profoundly influences the compound's properties; the strong electron-withdrawing effect and high lipophilicity of these groups can enhance metabolic stability, improve cell membrane permeability, and fine-tune the pKa of the molecule, leading to optimized pharmacokinetic profiles and increased potency in lead compounds . The Boc (tert-butoxycarbonyl) protecting group on the secondary amine is a critical feature for synthetic flexibility, allowing for further selective functionalization of the nitrogen atom during multi-step synthesis. Researchers can leverage this compound as a key synthetic intermediate for the development of novel therapeutic agents, particularly in oncology and virology, where related dihydropyrido[4,3-d]pyrimidine derivatives have been identified as promising SARS-CoV-2 entry inhibitors . This molecule is offered for research applications only.

属性

IUPAC Name

tert-butyl 2,4-bis(trifluoromethyl)-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F6N3O2/c1-12(2,3)25-11(24)23-5-4-7-8(6-23)21-10(14(18,19)20)22-9(7)13(15,16)17/h4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMJVLGIFJUPNEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)N=C(N=C2C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F6N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

7-Boc-2,4-bis(trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine is a synthetic compound that has garnered attention for its potential biological activities. With a molecular formula of C14H15F6N3O2 and a molecular weight of 371.28 g/mol, this compound is characterized by the presence of trifluoromethyl groups and a pyrido-pyrimidine structure, which are known to enhance biological interactions.

  • IUPAC Name : tert-butyl 2,4-bis(trifluoromethyl)-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine-7-carboxylate
  • CAS Number : 911636-87-8
  • Purity : Typically ≥ 95%

Biological Activity Overview

The biological activity of this compound has been explored in various studies focusing on its pharmacological properties.

Antiparasitic Activity

Recent research indicates that compounds with similar structures exhibit significant antiparasitic activity. For instance, derivatives of pyrido[2,3-d]pyrimidines have shown efficacy against Plasmodium falciparum, the causative agent of malaria. The incorporation of trifluoromethyl groups has been associated with enhanced potency and metabolic stability in these compounds .

Structure-Activity Relationship (SAR)

The structural modifications in pyrido[3,4-d]pyrimidines significantly influence their biological activities. The presence of trifluoromethyl groups is known to enhance lipophilicity and potentially improve binding affinity to biological targets. In studies involving related compounds:

  • EC50 Values : The effective concentration (EC50) values for antiparasitic activity ranged from 0.004 μM to 0.177 μM depending on structural variations and substitutions at specific positions on the pyrimidine ring .
CompoundEC50 (μM)Target
10r0.038Antiparasitic
10s0.067Antiparasitic
10t0.177Antiparasitic

Case Studies

  • Antimalarial Activity : A study demonstrated that the introduction of polar functionalities in pyridopyrimidine derivatives improved aqueous solubility while maintaining antiparasitic activity. Modifications led to a balance between solubility and metabolic stability .
  • Kinase Inhibition : Compounds structurally related to this compound have been investigated for their ability to inhibit kinases involved in cancer pathways. For example, studies on related pyridopyrimidines indicated their potential as inhibitors of tyrosine kinases with IC50 values in the low micromolar range .

相似化合物的比较

Key Observations:

  • Position 7 Modifications :

    • The Boc group in the target compound is synthetically advantageous but may reduce bioavailability compared to bioactive substituents like ethyl sulfonyl (ZH-1, IC₅₀ = 53.26 nM) or acyl moieties (ZH-2–ZH-4, IC₅₀ ~50 nM).
    • In GPR119 agonists, 7-substituted acyl groups (e.g., propionamide) achieve EC₅₀ values as low as 40 nM, highlighting the role of polar groups in receptor activation.
  • Replacement of -CF₃ with -Cl (e.g., 7-benzyl-2,4-dichloro analog) reduces steric bulk but may decrease potency in kinase targets.

Activity and Selectivity Trends

  • ATR Kinase Inhibition: The 7-position is critical for ATR inhibition. AZD6738, a clinical ATR inhibitor, outperforms these analogs (IC₅₀ = 6.50 nM), emphasizing the need for optimized substituents.
  • Erk2 Inhibition :

    • Derivatives with a pyrido[3,4-d]pyrimidine core exhibit potent Erk2 inhibition (sub-nM IC₅₀) when paired with hydrophobic groups like cycloalkyl or indole moieties. Molecular docking reveals that these compounds occupy the adenine-binding pocket of Erk2, mimicking ATP interactions.
  • QSAR and Fragment Analysis :

    • The pyrido[3,4-d]pyrimidine core has a slightly negative atom contribution score (ACS = -0.247) in QSAR models, but synergistic effects from pyridine (ACS = +0.392) and benzene (ACS = +0.827) fragments enhance overall activity.

准备方法

Suzuki-Miyaura Coupling for 2,4-Substitution

  • Starting from tert-butyl 2,4-dichloro-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate , the dichloro groups at C2 and C4 are replaced with trifluoromethyl or aryl groups using arylboronic acids.
  • The reaction is catalyzed by Pd(dppf)Cl2 with potassium carbonate (K2CO3) as the base.
  • The solvent used is typically 1,4-dioxane , and the reaction is conducted under reflux for approximately 8 hours under an inert argon atmosphere.
  • After reaction completion, the mixture is worked up by extraction with ethyl acetate and purified by silica gel chromatography.
  • Yields for similar Suzuki reactions reported in the literature are high, often exceeding 85-96%.

Boc Protection at the 7-Position

  • The Boc group is introduced to protect the nitrogen at position 7.
  • This is generally achieved by reaction with di-tert-butyl dicarbonate (Boc2O) under basic conditions, or by starting with a Boc-protected intermediate.
  • Boc deprotection can be performed later using trifluoroacetic acid (TFA) in dichloromethane (CH2Cl2) if needed for further functionalization.

Additional Functionalization and Purification

  • After the installation of the trifluoromethyl groups and Boc protection, further functionalization can be carried out depending on the target molecule's requirements.
  • Purification is typically achieved by column chromatography using silica gel, with solvents such as ethyl acetate and petroleum ether mixtures.
  • Characterization of intermediates and final products is done by NMR spectroscopy (1H-NMR, 13C-NMR), IR spectroscopy, and mass spectrometry to confirm structure and purity.

Representative Synthetic Procedure (Adapted from Literature)

Step Reagents & Conditions Description Yield (%)
1. Suzuki Coupling tert-butyl 2,4-dichloro-5,8-dihydropyrido[3,4-d]pyrimidine-7-carboxylate, 2 equiv. trifluoromethylboronic acid, Pd(dppf)Cl2 (5 mol%), K2CO3, 1,4-dioxane, reflux, 8 h, Ar atmosphere Replacement of chlorides at C2 and C4 by trifluoromethyl groups ~90-96%
2. Boc Protection Di-tert-butyl dicarbonate (Boc2O), base (e.g., triethylamine), solvent (e.g., dichloromethane), room temperature Introduction of Boc group at N7 Quantitative to high yield
3. Purification Silica gel chromatography, EtOAc/petroleum ether mixtures Isolation of pure 7-Boc-2,4-bis(trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine -

Research Findings and Notes

  • The tetrahydropyrido[3,4-d]pyrimidine scaffold is a versatile platform frequently used in kinase inhibitor development and HDAC6 inhibitors, where substitution patterns significantly influence biological activity.
  • The Boc protecting group provides stability during multi-step synthesis and can be selectively removed under acidic conditions without affecting other functional groups.
  • The bis(trifluoromethyl) substitution at C2 and C4 enhances the molecule's lipophilicity and metabolic stability, which is beneficial for drug development.
  • The Suzuki coupling method is favored for its mild conditions, high selectivity, and excellent yields in installing trifluoromethyl and aryl substituents on heterocyclic scaffolds.

Summary Table of Preparation Methods

Aspect Details
Starting Material tert-butyl 2,4-dichloro-5,8-dihydropyrido[3,4-d]pyrimidine-7-carboxylate
Key Reactions Suzuki-Miyaura cross-coupling, Boc protection
Catalysts Pd(dppf)Cl2 (5 mol%)
Bases Potassium carbonate (K2CO3)
Solvents 1,4-Dioxane, dichloromethane
Reaction Conditions Reflux under argon (Suzuki), room temperature (Boc protection)
Purification Silica gel chromatography
Yields 88-96% for Suzuki step, quantitative for Boc protection
Characterization NMR, IR, MS

常见问题

How can researchers design an efficient synthetic route for 7-Boc-2,4-bis(trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine, considering steric and electronic effects of substituents?

Answer:
The synthesis of this compound requires a multi-step approach, leveraging strategies from structurally analogous pyrido-pyrimidine derivatives. Key steps include:

  • Protection of the amine group : Introduce the Boc (tert-butoxycarbonyl) group early to prevent undesired side reactions, as demonstrated in tert-butyl-protected analogs .
  • Trifluoromethylation : Optimize electrophilic or nucleophilic trifluoromethylation at positions 2 and 4 using reagents like TMSCF₃ or Cu-mediated coupling, balancing steric hindrance from the Boc group .
  • Cyclization : Employ conditions such as POCl₃ or Pd-catalyzed cross-coupling to form the pyrido-pyrimidine core, ensuring compatibility with electron-withdrawing trifluoromethyl groups .
  • Purification : Use flash chromatography or preparative HPLC to isolate the product, given the compound’s potential polarity and sensitivity to hydrolysis .

Methodological Note : Monitor reaction progress via TLC or LC-MS, and validate intermediates using 1H^{1}\text{H}/19F^{19}\text{F} NMR to confirm regioselectivity .

What analytical techniques are recommended for confirming the structure and purity of this compound?

Answer:
A combination of advanced spectroscopic and crystallographic methods is essential:

  • NMR Spectroscopy : 1H^{1}\text{H}, 13C^{13}\text{C}, and 19F^{19}\text{F} NMR to verify substituent positions and assess electronic environments. For example, 19F^{19}\text{F} NMR can distinguish between trifluoromethyl groups in different chemical environments .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and detect isotopic patterns consistent with Cl/F substituents .
  • X-ray Crystallography : Resolve ambiguities in stereochemistry or ring conformation, as applied to related tetrahydropyrido-pyrimidine derivatives .
  • HPLC : Ensure >95% purity using reverse-phase columns with UV detection at 254 nm .

Advanced Tip : Pair experimental data with computational simulations (e.g., DFT calculations) to validate spectral assignments .

How can researchers evaluate the inhibitory activity of this compound against specific enzymatic targets?

Answer:
Design enzyme inhibition assays based on established protocols for kinase or metabolic enzymes:

  • Kinase Assays : Use fluorescence-based ADP-Glo™ assays or radiometric 33P^{33}\text{P}-ATP incorporation to measure IC₅₀ values. Compare results to known inhibitors like pamapimod, a p38α MAPK inhibitor structurally related to pyrido-pyrimidines .
  • Enzyme-Substrate Competition : Pre-incubate the compound with target enzymes (e.g., EGFR or HER2 kinases) and quantify residual activity using colorimetric/fluorogenic substrates .
  • Cellular Assays : Test cytotoxicity and target engagement in cell lines overexpressing the enzyme, using Western blotting to assess downstream signaling .

Data Interpretation : Normalize activity to controls and account for solvent effects (e.g., DMSO tolerance <1%) .

What strategies are effective for structure-activity relationship (SAR) studies when modifying substituents on the pyrido-pyrimidine core?

Answer:
SAR analysis should focus on:

  • Substituent Variation : Systematically replace Boc or trifluoromethyl groups with analogs (e.g., benzyl, methylthio) to assess impact on bioactivity and solubility. For example, chloro substituents at position 4 enhance electrophilicity but may reduce metabolic stability .
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes with targets like kinases, leveraging crystallographic data from related compounds .
  • Pharmacokinetic Profiling : Measure logP, metabolic stability in liver microsomes, and membrane permeability (Caco-2 assays) to correlate structural changes with ADME properties .

Case Study : Compare inhibitory potency of trifluoromethyl vs. dichloro analogs to identify optimal electron-withdrawing groups .

How can researchers resolve contradictions in reported biological activity data for pyrido-pyrimidine derivatives?

Answer:
Discrepancies often arise from assay conditions or structural variations. Mitigate these by:

  • Standardizing Assay Protocols : Use consistent enzyme concentrations, ATP levels, and incubation times across studies. For example, variations in ATP concentration (e.g., 1 μM vs. 10 μM) can alter IC₅₀ values significantly .
  • Structural Validation : Confirm compound identity and purity via independent synthesis and characterization, as impurities (e.g., de-Boc byproducts) can skew results .
  • Meta-Analysis : Cross-reference data from PubChem or crystallographic databases to identify trends. For instance, bulkier substituents at position 7 may reduce activity due to steric clashes .

Example : A compound with a benzyl group at position 7 showed reduced kinase inhibition compared to Boc-protected analogs, likely due to altered binding pocket interactions .

What computational approaches are suitable for predicting interactions between this compound and biological targets?

Answer:

  • Molecular Dynamics (MD) Simulations : Model binding stability using software like GROMACS, incorporating solvent effects and flexible protein loops .
  • Free Energy Perturbation (FEP) : Quantify the impact of trifluoromethyl groups on binding affinity relative to chloro or methylthio substituents .
  • Pharmacophore Modeling : Identify critical hydrogen-bond acceptors/hydrophobic regions using tools like Schrödinger’s Phase, guided by X-ray structures of target-ligand complexes .

Validation : Compare computational predictions with experimental IC₅₀ values and crystallographic binding modes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Boc-2,4-bis(trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine
Reactant of Route 2
7-Boc-2,4-bis(trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。